molecular formula C15H19NO B2602873 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine CAS No. 1311745-67-1

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine

Cat. No.: B2602873
CAS No.: 1311745-67-1
M. Wt: 229.323
InChI Key: WZRCQYPLSUKMIU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural versatility. The compound features a piperidine ring substituted with a benzyloxy group at the 4-position and a prop-2-yn-1-yl group at the 1-position.

Scientific Research Applications

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine has various applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving piperidine derivatives.

    Medicine: Due to its structural features, it may be investigated for potential therapeutic properties, including its activity as a ligand for certain receptors.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl alcohol derivative reacts with a suitable leaving group on the piperidine ring.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions, using reagents such as propargyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The benzyloxy and prop-2-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce alkenes or alkanes.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and prop-2-yn-1-yl groups may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Methoxy)-1-(prop-2-yn-1-yl)piperidine: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-(Benzyloxy)-1-(methyl)piperidine: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.

Uniqueness

4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine is unique due to the combination of its benzyloxy and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-phenylmethoxy-1-prop-2-ynylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-10-16-11-8-15(9-12-16)17-13-14-6-4-3-5-7-14/h1,3-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRCQYPLSUKMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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